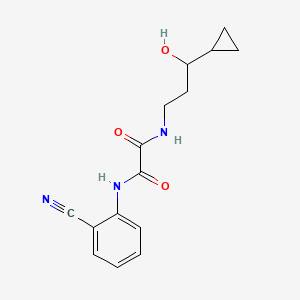
N1-(2-cyanophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
A novel synthetic approach for oxalamides, including compounds related to N1-(2-cyanophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide, utilizes acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This method offers a straightforward and high-yielding route for producing both di- and mono-oxalamides, showcasing the versatility of oxalamides in organic synthesis and potential applications in the development of new chemical entities (Mamedov et al., 2016).
Materials Science and Catalysis
In materials science, N-phenylcarbazole-based polyether dendrons were synthesized and evaluated for their electro-optical properties. These materials, which could be related to the structural framework of this compound, demonstrate good thermal stability and potential for use in electrophosphorescent devices, indicating the applicability of similar compounds in the development of advanced materials for electronics and photonics (Wang et al., 2015).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, compounds structurally related to this compound are explored for their potential therapeutic applications. For instance, the electro-Fenton degradation of antimicrobials triclosan and triclocarban was investigated, highlighting the role of such compounds in environmental remediation and possibly in the development of novel antimicrobial agents (Sirés et al., 2007).
Furthermore, N-(4-Hydroxyphenyl)retinamide, a compound with a somewhat similar functional group arrangement, has been studied for its apoptosis-inducing effects in cervical carcinoma cells. These studies underscore the potential of oxalamide derivatives in cancer research and therapy, providing a basis for the exploration of this compound in similar contexts (Suzuki et al., 1999).
Eigenschaften
IUPAC Name |
N'-(2-cyanophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c16-9-11-3-1-2-4-12(11)18-15(21)14(20)17-8-7-13(19)10-5-6-10/h1-4,10,13,19H,5-8H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOUGUPPRLHSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NC2=CC=CC=C2C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

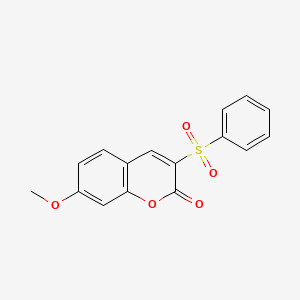
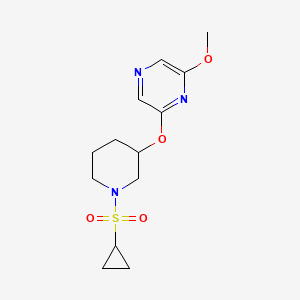
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2673723.png)
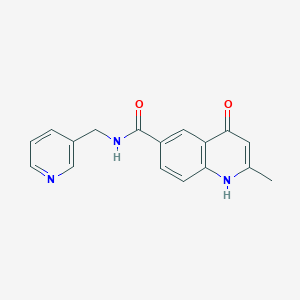
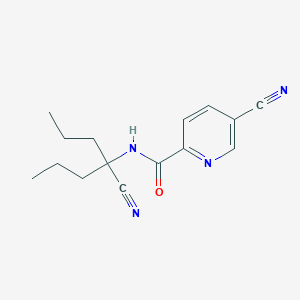
![N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2673728.png)
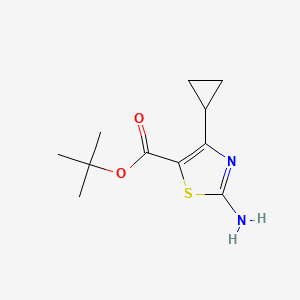
![3-[(Z)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylurea](/img/structure/B2673732.png)
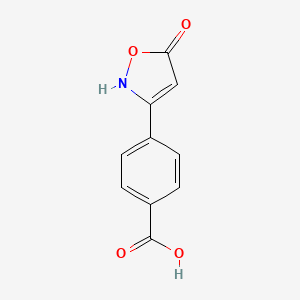

![9-(4-(2-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2673736.png)


![1-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2673740.png)